molecular formula C16H14ClN3O4S B2496595 (E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946206-08-2

(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2496595
CAS RN: 946206-08-2
M. Wt: 379.82
InChI Key: IVEXGQVQKUXZPS-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, where precursors like benzothiazole derivatives and various reagents are reacted under specific conditions. For example, Nassiri and Milani (2020) described the synthesis of novel compounds from reactions of benzothiazole derivatives with ethyl bromocyanoacetate in acetone under reflux, yielding good product yields. This method's efficiency and versatility suggest possible pathways for synthesizing complex molecules including thiazolyl derivatives (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods, including NMR, IR, and mass spectroscopy. For instance, investigations into the crystal structure of related thiazolyl compounds have been conducted, shedding light on the molecular configurations and conformations critical for understanding the chemical behavior and reactivity of these molecules (Le Thi Hong et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate derivatives are likely to be influenced by the functional groups present on the molecule. The presence of isoxazole and benzothiazol groups can lead to various heterocyclic reactions, offering a range of chemical modifications and reactivity patterns (Mohamed, 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be derived from thermal analyses like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), alongside X-ray crystallography. These analyses provide insights into the stability, phase transitions, and crystallinity, crucial for understanding the compound's behavior under different conditions (El Foujji et al., 2020).

Scientific Research Applications

Synthesis and Reactivity

(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, due to its complex structure, is involved in various synthetic and reactivity studies that explore its potential applications in the development of new compounds with possible pharmacological activities. One approach involves the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlighting the compound's utility in synthesizing thiazolidine derivatives, which are known for their diverse biological activities (Reddy & Krupadanam, 2010).

Crystallography and Molecular Structure

The compound's structural features enable it to participate in crystallographic studies, such as the analysis of azilsartan methyl ester ethyl acetate hemisolvate. These studies provide valuable insights into the molecular conformations and interactions that contribute to the compound's reactivity and potential as a precursor for more complex chemical entities (Li et al., 2015).

Chemical Transformations

The compound's chemical structure allows for various transformations, such as its involvement in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These transformations demonstrate the compound's versatility in contributing to the synthesis of heterocyclic compounds, which are of significant interest due to their pharmacological properties (Mohamed, 2014).

Antimicrobial and Antitumor Activities

Further research into the derivative compounds of this compound explores their potential antimicrobial and antitumor activities. These studies are crucial for identifying new therapeutic agents and expanding the understanding of the compound's applications in medicinal chemistry (Wardkhan et al., 2008).

Environmental and Synthetic Applications

The compound also finds applications in environmentally benign synthesis processes, such as the TEMPO-catalyzed alcohol oxidation system, showcasing its role in developing greener chemical processes. This aspect highlights the compound's utility beyond pharmaceuticals, extending to environmental sustainability in chemical synthesis (Li & Zhang, 2009).

properties

IUPAC Name

ethyl 2-[6-chloro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-3-23-14(21)8-20-11-5-4-10(17)7-13(11)25-16(20)18-15(22)12-6-9(2)19-24-12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXGQVQKUXZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.